4,4'-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline

Polyimide Thermal Stability Glass Transition Temperature

4,4'-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline (CAS 138556-28-2) is a specialty aromatic diamine monomer featuring a central 1-phenylpyrazole core with two para-aniline substituents at the 3 and 5 positions. This rigid, heterocyclic structure is primarily utilized in the synthesis of high-performance polyimides and polyamides, where it directly influences the polymer's thermal stability, dielectric properties, and processability.

Molecular Formula C21H18N4
Molecular Weight 326.4 g/mol
CAS No. 138556-28-2
Cat. No. B12880139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline
CAS138556-28-2
Molecular FormulaC21H18N4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
InChIInChI=1S/C21H18N4/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)19-4-2-1-3-5-19/h1-14H,22-23H2
InChIKeyBKQKVVLSJGWIOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline (CAS 138556-28-2): Procurement & Differentiation Guide for Advanced Polymer Monomers


4,4'-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline (CAS 138556-28-2) is a specialty aromatic diamine monomer featuring a central 1-phenylpyrazole core with two para-aniline substituents at the 3 and 5 positions . This rigid, heterocyclic structure is primarily utilized in the synthesis of high-performance polyimides and polyamides, where it directly influences the polymer's thermal stability, dielectric properties, and processability [1]. High-strength, head-to-head comparative data against specific commercial analogs is currently limited in the public domain.

Why Generic Diamine Monomers Cannot Replace 4,4'-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline in High-Performance Polymers


The performance of polyimides is fundamentally governed by the structure of its diamine monomer. While common diamines like 4,4'-oxydianiline (ODA) or 4,4'-methylenedianiline (MDA) provide a flexible backbone, the 1-phenylpyrazole core in 4,4'-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline introduces a rigid, heterocyclic kink [1]. This structural difference is not an interchangeable unit; it critically alters the polymer's chain packing, fractional free volume, and rotational freedom, which in turn dictates key properties like the glass transition temperature (Tg), dielectric constant, and solubility profile [2]. Substituting with a non-heterocyclic analog would fail to replicate the targeted combination of thermal stability and electronic properties that this specific monomer provides.

Quantitative Differentiation Evidence for 4,4'-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline


Thermal Stability Advantage Over Flexible Diamines in Polyimide Matrices

Polymers derived from pyrazole-containing diamines demonstrate superior thermal stability compared to those with flexible ether linkages. A polymer incorporating a structurally analogous pyrazole diamine showed a decomposition temperature (Td, 5%) of 470°C, which is significantly higher than that of a comparable ODA-based polyimide system with a typical Td of 550°C (baseline ODA system)[1]. The specific 1-phenylpyrazole core of 4,4'-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline is designed to further enhance this rigidity and thermal stability.

Polyimide Thermal Stability Glass Transition Temperature

Dielectric Property Tuning Through Pyrazole Core Incorporation

Replacing a flexible diamine linker with a rigid pyrazole core directly reduces the dielectric constant of the resulting polyimide. While a standard polyimide film like Kapton has a dielectric constant of approximately 3.5, research on heterocyclic polyimides indicates that this value can be lowered to a range of 2.8-3.1 by introducing rigid, polarizable heterocycles [1]. The 4,4'-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline monomer, with its pre-formed heterocyclic dipole, is specifically designed to achieve this reduction in its parent polymer system.

Low-k Dielectric Polyimide Microelectronics

Molecular Rigidity Design for Enhanced Processability and Solubility

Polyimides from rigid, symmetrical monomers are often insoluble. The 1-phenylpyrazole core of 4,4'-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline introduces a structural 'kink,' disrupting chain packing and increasing free volume. In contrast to the highly rigid, linear 1,4-phenylenediamine (PPD) which yields an insoluble polymer, this pyrazole monomer yields a polymer soluble in common polar aprotic solvents like NMP and DMF, as demonstrated by analogous pyrazole-diamine polymers [1]. This is a critical advantage for solution-based processing techniques like spin-coating.

Polyimide Solubility Processability

Prime Application Scenarios for 4,4'-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline in Advanced Material Development


Solution-Processable, Low-k Dielectric Films for Wafer-Level Packaging

The monomer's structural design enables the creation of polyimide films with a dielectric constant significantly lower than standard Kapton, while maintaining high thermal stability [1][2]. This directly addresses the industry's need for affordable, solution-castable interlayer dielectrics that reduce signal delay in high-frequency, 2.5D/3D integrated circuits.

High-Temperature Substrates for Flexible Displays and Solar Cells

The combination of high thermal stability and a rigid, yet soluble, polymer backbone makes it an ideal candidate for transparent, flexible substrates [3]. It can outperform conventional polymers like PET or PEN in high-temperature processing steps required for IGZO TFTs or CIGS solar cells, where thermal warping and outgassing are unacceptable.

Functionalized Ligand for Heat-Resistant Metal-Organic Frameworks (MOFs)

The diamine can serve as a rigid, ditopic ligand for constructing MOFs. The pyrazole and aniline nitrogen atoms provide multiple metal coordination sites, creating frameworks with superior hydrothermal stability compared to zinc-carboxylate MOFs [4]. This is valuable for applications like gas separation and heterogeneous catalysis in harsh environments.

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